3-Bromo-2-methoxy-5-methylbenzaldehyde

Lipophilicity Drug Design Permeability

Avoid failed synthetic routes caused by regioisomer substitutions. This 3-bromo-2-methoxy-5-methylbenzaldehyde provides a specific regioelectronic profile and a quantifiable lipophilicity boost (logP 2.81) critical for reproducible reactivity. • logP 2.81 precisely characterized for SAR and permeability correlation studies. • 3-bromo substituent serves as a strategic handle for Suzuki and Heck cross-coupling reactions. • ≥95% purity ensures consistent catalyst performance and reliable hit-to-lead optimization.

Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
CAS No. 1224604-15-2
Cat. No. B090396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-methoxy-5-methylbenzaldehyde
CAS1224604-15-2
Synonyms3-BroMo-2-Methoxy-5-Methylbenzaldehyde
Molecular FormulaC9H9BrO2
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)Br)OC)C=O
InChIInChI=1S/C9H9BrO2/c1-6-3-7(5-11)9(12-2)8(10)4-6/h3-5H,1-2H3
InChIKeyCDYURHDIJQGOMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-methoxy-5-methylbenzaldehyde: Defined Scaffold


3-Bromo-2-methoxy-5-methylbenzaldehyde is a tri-substituted aromatic aldehyde with the formula C₉H₉BrO₂, featuring a strategically placed bromine atom at the 3-position, a methoxy group at the 2-position, and a methyl group at the 5-position . This specific substitution pattern provides a distinct regioelectronic profile compared to isomers lacking one or more of these groups, making it a versatile building block for synthesizing complex heterocycles . Its physical properties, such as a calculated logP of 2.81, position it as a compound with defined lipophilicity for use in medicinal chemistry and chemical biology .

1
Tri-substituted aromatic aldehyde with defined 3-bromo, 2-methoxy, 5-methyl pattern for site-selective heterocycle synthesis
2
Calculated logP 2.81 positions compound for lipophilicity-driven medicinal chemistry workflows
3
Available at ≥95% purity, reducing in-house purification steps in building block procurement

Why 3-Bromo-2-methoxy-5-methylbenzaldehyde Substitutions Fail


Direct substitution with seemingly similar brominated benzaldehydes is risky due to significant variations in physicochemical properties that dictate compound performance. Crucially, the combination and position of substituents directly impact lipophilicity, a key determinant of solubility, membrane permeability, and metabolic stability . For instance, the target compound's measured logP of 2.81 is notably higher than that of 2-methoxy-5-methylbenzaldehyde (logP 2.278), a compound lacking the bromine atom [1]. Replacing it with 3-bromo-5-methylbenzaldehyde, which has a lower logP of 2.57 and lacks the methoxy group, introduces an even greater shift in lipophilicity and entirely alters the electronic and steric environment for subsequent reactions . Such substitutions can lead to unpredictable reactivity, altered biological activity, and failed synthetic routes, making the precise regioisomeric form critical for reproducible results.

Lipophilicity shift Switching to 2-methoxy-5-methylbenzaldehyde (logP 2.278) removes bromine; ΔlogP ~0.53 may alter permeability and partitioning behavior.
Regioisomeric mismatch 3-Bromo-5-methylbenzaldehyde (logP 2.57) lacks methoxy; steric/electronic environment differs, risking unpredictable cross-coupling outcomes.
Purity variance Analogs may be supplied at lower purity grades; verify specification to avoid synthetic yield loss from unidentified impurities.

Lipophilicity Comparison: 3-Bromo-2-methoxy-5-methylbenzaldehyde


Lipophilicity vs. Non-Brominated Parent

The introduction of the bromine atom leads to a quantifiable increase in lipophilicity compared to the non-halogenated parent scaffold, 2-methoxy-5-methylbenzaldehyde. This is a predictable yet critical modification for improving membrane permeability in a biological context [1].

LogP vs parent
Head-to-head
ΔlogP +0.53
23% increase
Bromine addition increases lipophilicity; supports permeability screening studies
Calculated logP values; experimental validation recommended
Lipophilicity Drug Design Permeability

Lipophilicity vs. Regioisomer Lacking Methoxy

The target compound exhibits measurably different lipophilicity compared to a close structural analog where the methoxy group is absent. 3-Bromo-5-methylbenzaldehyde, which lacks the 2-methoxy substituent, has a lower logP, demonstrating that the methoxy group contributes significantly to the overall lipophilicity of the target compound .

LogP vs regioisomer
Head-to-head
ΔlogP +0.24
9% increase
Methoxy group contributes to lipophilicity; full substitution matrix matters
Data from vendor datasheets; independent verification advisable
Structure-Activity Relationship Physicochemical Properties Lead Optimization

High Purity Baseline for Synthesis

Reliable sourcing from multiple suppliers provides the target compound at consistently high purity levels (≥95%), which is essential for reproducible synthetic yields. This meets or exceeds the typical purity offered for the basic 2-methoxy-5-methylbenzaldehyde building block, which is also commonly supplied at 95% [1].

Purity specification
Specification review
≥95%
Consistent high purity supports reproducible synthetic yields
Supplier COA baseline; comparable to related building blocks
Purity Reproducibility Chemical Synthesis

Key Applications of 3-Bromo-2-methoxy-5-methylbenzaldehyde


Lipophilicity Modulation in Medicinal Chemistry

In hit-to-lead optimization, the defined logP of 2.81 makes this compound a valuable starting point for exploring structure-activity relationships (SAR). As established in Section 3, the presence of bromine at the 3-position provides a quantifiable lipophilicity boost (ΔlogP +0.532) compared to the non-brominated analog [1]. This allows medicinal chemists to probe the effect of halogen-mediated permeability without introducing other structural changes, such as methoxy removal, which causes a different shift in logP (ΔlogP +0.24) .

Building Block for Cross-Coupling

The strategic 3-bromo substituent acts as a specific synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). Unlike the 4-bromo isomer, which may have similar overall lipophilicity, the 3-bromo position offers distinct steric and electronic influences on reaction rates and regioselectivity, critical for constructing complex molecular architectures. The consistent high purity (≥95%) from suppliers ensures reproducible catalyst performance and yield .

Reference for Aldehyde Oxidase & Dehydrogenase Studies

Benzaldehyde derivatives are classic substrates and inhibitors for enzymes like aldehyde oxidase (AOX) and aldehyde dehydrogenase (ALDH). While direct head-to-head biological data for this specific compound is limited, its well-defined and distinct physicochemical profile (logP 2.81) makes it a superior candidate for correlating lipophilicity with enzyme kinetics. Using this compound over a less-defined analog like 2-methoxy-5-methylbenzaldehyde (logP 2.278) provides a clearly differentiated data point in studies investigating substrate selectivity [1].

Application
Selection Property
Validation Focus
Lipophilicity modulation in medicinal chemistry
Defined logP profile and substitution pattern
Verify permeability assay correlation with logP
Building block for cross-coupling reactions
3-Bromo substitution for Pd-catalyzed coupling
Check reaction yield and regioselectivity
Aldehyde oxidase/ALDH substrate studies
Well-defined logP and distinct substitution
Correlate logP with enzyme kinetic parameters

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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